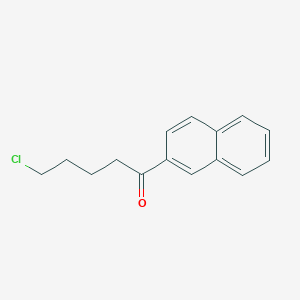

5-Chloro-1-(naphthalen-2-YL)pentan-1-one

Description

5-Chloro-1-(naphthalen-2-yl)pentan-1-one is a chlorinated aromatic ketone with the molecular formula C₁₅H₁₃ClO and a molecular weight of 244.71 g/mol. Its structure comprises a pentan-1-one backbone substituted with a chlorine atom at the C5 position and a naphthalen-2-yl group at the ketone position (Figure 1).

Properties

CAS No. |

918648-43-8 |

|---|---|

Molecular Formula |

C15H15ClO |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

5-chloro-1-naphthalen-2-ylpentan-1-one |

InChI |

InChI=1S/C15H15ClO/c16-10-4-3-7-15(17)14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11H,3-4,7,10H2 |

InChI Key |

DEGXKDXPMIMZLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the use of Grignard reagents. In this approach, 2-naphthylmagnesium bromide is reacted with 5-chloropentanone under anhydrous conditions to yield the desired product. This method requires the preparation of the Grignard reagent and careful handling to avoid moisture, which can deactivate the reagent.

Industrial Production Methods

Industrial production of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthylpentanones with various functional groups.

Scientific Research Applications

5-Chloro-1-(naphthalen-2-yl)pentan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the naphthalene ring can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that contribute to its overall pharmacological effects.

Comparison with Similar Compounds

Key Structural Features :

- SMILES : ClCCCCC(=O)C1=CC=C2C=CC=CC2=C1

- InChIKey : UQZLVVAHXJXZEE-UHFFFAOYSA-N

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

5-Chloro-1-(6-methoxynaphthalen-2-yl)pentan-1-one

- Molecular Formula : C₁₆H₁₅ClO₂

- Molecular Weight : 274.74 g/mol

- Key Differences : The addition of a methoxy (-OCH₃) group at the 6-position of the naphthalene ring increases lipophilicity and alters electronic properties. This substitution enhances solubility in polar aprotic solvents compared to the parent compound .

- Applications : Likely used in medicinal chemistry for drug candidate optimization due to improved pharmacokinetic properties.

5-Chloro-1-(9H-fluoren-2-yl)pentan-1-one

- Molecular Formula : C₁₈H₁₇ClO

- Molecular Weight : 284.79 g/mol

- Key Differences : Replacement of the naphthalene group with a fluorene system introduces a larger, more rigid aromatic framework. This modification may enhance thermal stability and fluorescence properties, making it suitable for materials science applications .

Functional Group Variations

5-Chloro-1-(piperidin-1-yl)pentan-1-one

- Molecular Formula: C₁₀H₁₇ClNO

- Molecular Weight : 202.70 g/mol

- Key Differences : The ketone group is replaced by an amide (piperidin-1-yl), altering hydrogen-bonding capacity and reactivity. This compound is less electrophilic but may exhibit improved bioavailability in biological systems .

- Applications: Potential use in pharmaceutical intermediates or as a precursor for alkaloid synthesis.

1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one

- Molecular Formula : C₂₀H₁₆O

- Molecular Weight : 272.34 g/mol

- Key Differences: A conjugated dienone system replaces the chloro-pentanone backbone. This chalcone derivative exhibits strong UV absorption (λmax ~280–320 nm) and nonlinear optical (NLO) properties, making it relevant in optoelectronics .

2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one

- Key Differences: Substitution of chlorine with a methylamino (-NHCH₃) group converts the compound into a psychoactive substance. Reported cases associate this analog with refractory excited delirium and acute toxicity .

- Implications : Highlights the critical role of substituents in dictating biological activity; chloro derivatives may lack direct psychoactive effects but require rigorous safety evaluations .

Biological Activity

5-Chloro-1-(naphthalen-2-YL)pentan-1-one is a chlorinated ketone derivative of naphthalene that has garnered attention in medicinal chemistry due to its unique structural characteristics. The compound's molecular formula and specific arrangement of functional groups influence its biological activity, making it a potential candidate for pharmaceutical development. This article delves into the biological activity of 5-Chloro-1-(naphthalen-2-YL)pentan-1-one, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

5-Chloro-1-(naphthalen-2-YL)pentan-1-one is characterized by:

- A chlorine atom at the fifth position of the pentanone chain.

- A naphthalene ring attached at the second position.

These features are critical as they influence the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

| Compound Name | Structural Characteristics |

|---|---|

| 5-Chloro-1-(naphthalen-1-yl)pentan-1-one | Similar chlorinated ketone structure but different naphthalene attachment |

| 5-Chloro-1-(phenyl)pentan-1-one | Chlorinated ketone with a phenyl group instead of naphthalene |

| 5-Chloro-1-(biphenyl-2-yl)pentan-1-one | Contains biphenyl instead of naphthalene, altering reactivity |

The specific positioning of the chlorine atom and the naphthalene ring in 5-Chloro-1-(naphthalen-2-YL)pentan-1-one contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Research indicates that 5-Chloro-1-(naphthalen-2-YL)pentan-1-one may interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom and naphthalene structure enhances its binding affinity and specificity towards these targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It may act as an agonist or antagonist at certain receptor sites, modulating physiological responses.

Pharmacological Profile

Studies on the pharmacological profile of 5-Chloro-1-(naphthalen-2-YL)pentan-1-one are essential for understanding its efficacy and safety as a therapeutic agent. Preliminary findings suggest that it may exhibit:

- Antimicrobial Activity : Potential effectiveness against various pathogens.

- Antiviral Properties : Possible applications in treating viral infections.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several chlorinated compounds, including 5-Chloro-1-(naphthalen-2-YL)pentan-1-one. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study: Enzyme Interaction

In vitro studies have demonstrated that 5-Chloro-1-(naphthalen-2-YL)pentan-1-one can inhibit specific enzymes involved in metabolic processes. This inhibition may lead to altered pharmacokinetics of co-administered drugs, highlighting the need for further investigation into its interactions within complex biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.